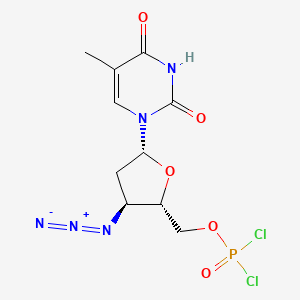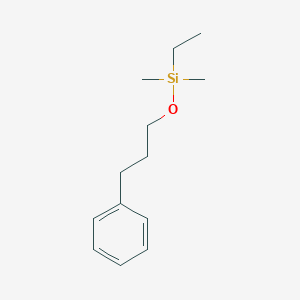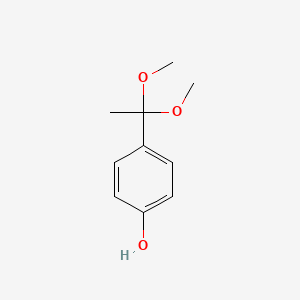
4-(1,1-Dimethoxyethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,1-Dimethoxyethyl)phenol is an organic compound with the molecular formula C10H14O3 It is a phenolic compound characterized by a phenol group substituted with a 1,1-dimethoxyethyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(1,1-Dimethoxyethyl)phenol can be synthesized through several methods. One common approach involves the alkylation of phenol with 1,1-dimethoxyethane in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts, such as zeolites, can enhance the selectivity and yield of the desired product. The reaction conditions, including temperature and pressure, are optimized to maximize the production rate while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
4-(1,1-Dimethoxyethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones, which are valuable intermediates in organic synthesis.
Reduction: Reduction reactions can convert the phenolic group to a hydroquinone derivative.
Substitution: Electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, can occur at the ortho and para positions relative to the phenolic group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and Fremy’s salt.
Reduction: Sodium borohydride and tin(II) chloride are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinone derivatives
Substitution: Halogenated, nitrated, or sulfonated phenol derivatives
Scientific Research Applications
4-(1,1-Dimethoxyethyl)phenol has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various organic compounds and intermediates.
Biology: The compound’s phenolic structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein interactions.
Medicine: Its potential antioxidant and antimicrobial properties are being explored for therapeutic applications.
Industry: It is used in the production of polymers, resins, and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(1,1-Dimethoxyethyl)phenol involves its interaction with molecular targets such as enzymes and proteins. The phenolic group can form hydrogen bonds and π-π interactions with amino acid residues, affecting the activity of enzymes and other proteins. Additionally, the compound’s ability to undergo redox reactions allows it to participate in oxidative stress pathways, potentially modulating cellular responses.
Comparison with Similar Compounds
Similar Compounds
2,4-Di-tert-butylphenol: This compound has two tert-butyl groups instead of the 1,1-dimethoxyethyl group. It is used as an antioxidant and UV stabilizer.
Pyrogallol (1,2,3-trihydroxybenzene): A trihydroxybenzene derivative with strong antioxidant properties.
Phloroglucinol (1,3,5-trihydroxybenzene): Another trihydroxybenzene derivative with applications in pharmaceuticals and organic synthesis.
Uniqueness
4-(1,1-Dimethoxyethyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. The presence of the 1,1-dimethoxyethyl group enhances its solubility in organic solvents and influences its interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
159684-77-2 |
|---|---|
Molecular Formula |
C10H14O3 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
4-(1,1-dimethoxyethyl)phenol |
InChI |
InChI=1S/C10H14O3/c1-10(12-2,13-3)8-4-6-9(11)7-5-8/h4-7,11H,1-3H3 |
InChI Key |
IRMHZRPFNIMTGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



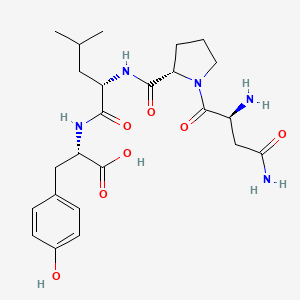
![5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3-methyluridine](/img/structure/B14259770.png)
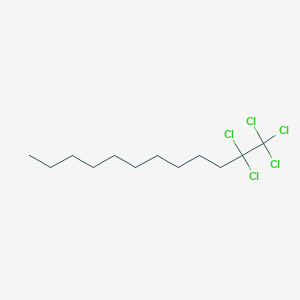
![Ethanol, 2-[1-(2-nitrophenyl)ethoxy]-](/img/structure/B14259781.png)
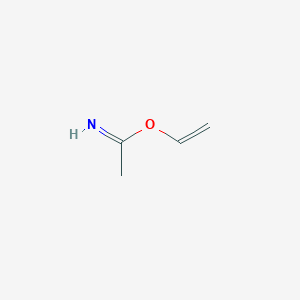
![2,2'-[[1,1'-Biphenyl]-2,2'-diylbis(sulfanediylmethylene)]dipyridine](/img/structure/B14259801.png)
![4-{4-(4-Fluorophenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine](/img/structure/B14259808.png)

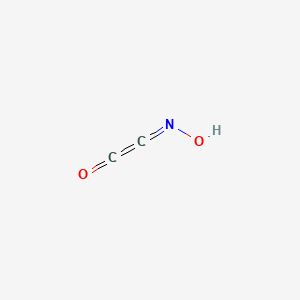
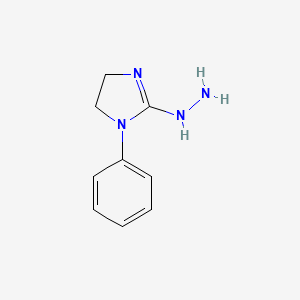
![1,3-Dimethyl-2-[(oxiran-2-YL)methoxy]-9H-thioxanthen-9-one](/img/structure/B14259841.png)
